molecular formula C17H10BrF3O3 B2373826 3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one CAS No. 105258-07-9

3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2373826
CAS No.: 105258-07-9
M. Wt: 399.163
InChI Key: QOWISXLBGDBXEW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol in the presence of a base such as sodium methoxide.

    Trifluoromethylation: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.

    Cyclization: The final step involves cyclization to form the chromone core, typically using a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl substitution but different core structure (isoxazole).

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with bromophenyl and methoxy substitutions.

Uniqueness

3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one is unique due to its combination of bromine, methoxy, and trifluoromethyl groups on the chromone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWISXLBGDBXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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